4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine
Overview
Description
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine is a synthetic compound known for its analgesic and anti-inflammatory properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves several steps. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s analgesic and anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: It has potential therapeutic applications, particularly in pain management and inflammation reduction.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors in the body, leading to analgesic and anti-inflammatory responses. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and inhibit inflammatory mediators.
Comparison with Similar Compounds
4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine can be compared with other similar compounds, such as:
- 4-[1-(Diphenylmethyl)azetidin-3-yl]piperidine
- 4-[1-(Diphenylmethyl)azetidin-3-yl]pyrrolidine
These compounds share structural similarities but differ in their specific chemical properties and biological activities. The unique combination of the azetidine ring and the diphenylmethyl group in this compound contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
4-(1-benzhydrylazetidin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)22-15-19(16-22)21-11-13-23-14-12-21/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDDKGEBHTDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611167 | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55438-65-8 | |
Record name | 4-[1-(Diphenylmethyl)-3-azetidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55438-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(Diphenylmethyl)azetidin-3-yl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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